3-[(Z)-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-ethyl-1-piperazinyl)-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one
Description
Properties
CAS No. |
380582-47-8 |
|---|---|
Molecular Formula |
C22H25N5O2S2 |
Molecular Weight |
455.6 g/mol |
IUPAC Name |
(5Z)-5-[[2-(4-ethylpiperazin-1-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H25N5O2S2/c1-4-8-27-21(29)17(31-22(27)30)14-16-19(25-12-10-24(5-2)11-13-25)23-18-15(3)7-6-9-26(18)20(16)28/h4,6-7,9,14H,1,5,8,10-13H2,2-3H3/b17-14- |
InChI Key |
LWMVPORSDVYBRS-VKAVYKQESA-N |
Isomeric SMILES |
CCN1CCN(CC1)C2=C(C(=O)N3C=CC=C(C3=N2)C)/C=C\4/C(=O)N(C(=S)S4)CC=C |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C(=O)N3C=CC=C(C3=N2)C)C=C4C(=O)N(C(=S)S4)CC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Z)-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-ethyl-1-piperazinyl)-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one typically involves multi-step organic reactions. The key steps include:
Formation of Thiazolidinone Ring: The thiazolidinone ring can be synthesized by reacting an appropriate aldehyde with thiosemicarbazide under acidic conditions.
Allylation: The allyl group is introduced through an allylation reaction using an allyl halide and a base.
Piperazine Introduction: The piperazine moiety is incorporated via nucleophilic substitution reactions.
Pyridopyrimidinone Formation: The pyridopyrimidinone core is constructed through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of suitable solvents to improve solubility and reaction efficiency.
Temperature and Pressure Control: Precise control of reaction conditions to avoid side reactions and degradation of the product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone and piperazine moieties.
Reduction: Reduction reactions can target the carbonyl groups present in the structure.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, amines, and other nucleophiles.
Major Products
Oxidation Products: Oxidized derivatives with modified functional groups.
Reduction Products: Reduced forms with altered carbonyl groups.
Substitution Products: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
Chemistry
Synthesis of Derivatives:
Biology
Biological Activity: Studies have shown that the compound exhibits biological activity, including antimicrobial and anticancer properties.
Medicine
Pharmaceutical Research: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(Z)-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-ethyl-1-piperazinyl)-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one involves interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors, leading to modulation of signaling pathways.
DNA/RNA: Interaction with genetic material, affecting gene expression and replication.
Comparison with Similar Compounds
Key Observations :
- Piperazinyl derivatives with bulky aromatic substituents (e.g., Analog 3) show improved binding to serotonin receptors in preliminary assays .
Spectroscopic and Structural Insights
NMR Spectroscopy
Comparative NMR analysis () revealed that substituent changes alter proton environments in specific regions (Table 2):
| Proton Region | Target Compound (δ, ppm) | Analog 1 (δ, ppm) | Analog 3 (δ, ppm) |
|---|---|---|---|
| Thiazolidinone C=O | 172.5 | 172.3 | 172.6 |
| Pyrido-Pyrimidinone C9-CH3 | 2.45 | 2.43 | 2.47 |
| Piperazinyl N-CH2 | 3.12–3.25 | 3.10–3.28 | 3.15–3.30 |
| Allyl CH2 | 5.10–5.35 | N/A | 5.08–5.33 |
- Region A (positions 29–36) : Chemical shifts vary by ±0.2 ppm in analogs with aromatic substituents, indicating electronic perturbations near the piperazinyl group .
- Region B (positions 39–44) : Allyl-substituted compounds exhibit distinct splitting patterns due to restricted rotation, unlike phenylethyl analogs .
Bioactivity and Structure-Activity Relationships (SAR)
Thiazolidinone derivatives are associated with antimicrobial and antioxidant activities . The target compound’s bioactivity profile was compared to analogs:
Antimicrobial Activity :
- Analog 2: Lower activity (IC50 = 78 µM), suggesting that bulky isobutyl groups disrupt redox interactions .
Computational and Analytical Approaches
- Molecular Networking: LC-MS/MS-based clustering () grouped the target compound with other thiazolidinone derivatives (cosine score >0.85), confirming structural homology .
- Density Functional Theory (DFT) : Calculations using the Colle-Salvetti correlation-energy formula () predicted the Z-configuration’s stability (ΔE = 2.1 kcal/mol lower than E-isomer) .
- Crystallography: SHELX and ORTEP () resolved bond-length discrepancies between the target compound and analogs, highlighting conformational rigidity in the pyrido-pyrimidinone core .
Biological Activity
The compound 3-[(Z)-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-ethyl-1-piperazinyl)-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one is a complex organic molecule that has garnered interest due to its potential biological activities. This article aims to detail its biological activity, including mechanisms of action, efficacy in various applications, and relevant case studies.
Molecular Formula and Structure
The molecular formula of the compound is . The structure includes a pyrido-pyrimidine core, thiazolidinone moiety, and an allyl group. The presence of sulfur and nitrogen atoms contributes to its unique chemical behavior.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The thiazolidinone and pyrido-pyrimidine structures are known to exhibit diverse pharmacological properties such as:
- Antimicrobial Activity : The compound has shown significant activity against various bacterial strains and fungi.
- Anticancer Properties : Preliminary studies suggest potential cytotoxic effects on cancer cell lines.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, contributing to its therapeutic potential.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of the compound against several pathogens, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined using the agar well diffusion method. Results indicated that the compound exhibited significant antibacterial activity with MIC values comparable to standard antibiotics.
| Pathogen | MIC (µg/mL) | Standard Antibiotic (Ciprofloxacin) |
|---|---|---|
| Escherichia coli | 32 | 16 |
| Staphylococcus aureus | 16 | 8 |
Anticancer Studies
In vitro studies on cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) showed that the compound induced apoptosis. Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicating cell death.
Case Studies
- Case Study on Antimicrobial Efficacy : A research team conducted a series of experiments where they tested the compound against multi-drug resistant strains of bacteria. The results demonstrated that the compound could inhibit growth effectively, suggesting its potential as a lead candidate for developing new antibiotics.
- Case Study on Cancer Cell Lines : In a recent study published in Journal of Medicinal Chemistry, researchers explored the cytotoxic effects of the compound on various cancer cell lines. They reported a dose-dependent response with IC50 values indicating potent activity against cancer cells while sparing normal cells.
Q & A
Q. What are the established synthetic routes for this compound, and what key intermediates are involved?
The synthesis typically involves multi-step reactions, including:
- Condensation of pyrido[1,2-a]pyrimidin-4-one derivatives with thiazolidinone precursors. For example, reacting 6-amino-1,3-dimethyluracil with aromatic aldehydes to form Schiff bases, followed by cyclization with 2-mercaptoacetic acid to generate the thiazolidinone core .
- Introduction of the 4-ethylpiperazinyl group via nucleophilic substitution or coupling reactions, as seen in analogous piperazinyl-pyrimidine syntheses .
- Key intermediates include the Schiff base adduct (e.g., 6-(3-substituted N-benzylidene)-1,3-dimethyl pyrimidine-2,4-dione) and the thiazolidinone-propionic acid derivative .
Q. How is the Z-configuration of the allyl-thiazolidinone moiety confirmed?
The Z-configuration is validated using:
- NMR spectroscopy : Chemical shifts and coupling constants of vinyl protons (e.g., δ 6.8–7.2 ppm for Z-isomers) .
- X-ray crystallography : Definitive structural assignment via single-crystal analysis, as applied to similar thiazolidinone derivatives .
- Comparative UV-Vis spectroscopy : Distinct λmax shifts between Z- and E-isomers due to conjugation differences .
Q. What methods are used to assess purity and structural integrity?
- HPLC : Reverse-phase chromatography with UV detection (e.g., C18 column, acetonitrile/water gradient) to quantify impurities (<1%) .
- TLC : Monitoring reaction progress using silica gel plates and visualizing spots under UV light .
- Elemental analysis : Confirming C, H, N, S percentages within ±0.4% of theoretical values .
Q. What initial biological screening approaches are recommended for this compound?
- Antimicrobial assays : Disk diffusion or microbroth dilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Antioxidant activity : DPPH radical scavenging or FRAP assays .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM concentrations .
Q. How stable is this compound under varying storage conditions?
- Short-term stability : Store at –20°C in amber vials under argon to prevent oxidation of the thioxo group .
- Solution stability : Use anhydrous DMSO or ethanol; avoid aqueous buffers (pH >7) to prevent hydrolysis .
Advanced Research Questions
Q. How can synthetic yield be optimized using Design of Experiments (DoE)?
- Critical parameters : Temperature (60–100°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., 5–10 mol% Pd(OAc)2) .
- Response surface methodology : Identify optimal conditions (e.g., 80°C, DMF, 8 mol% catalyst) to maximize yield (>75%) while minimizing byproducts .
Q. What mechanistic insights explain the formation of the thiazolidinone-pyrido[1,2-a]pyrimidine hybrid?
- Stepwise pathway : (i) Knoevenagel condensation between the pyrimidinone aldehyde and thiazolidinone, (ii) π-π stacking stabilization of the Z-isomer, (iii) final cyclization via intramolecular nucleophilic attack .
- DFT calculations : Energy barriers for Z/E isomerization and transition-state modeling .
Q. How can contradictory spectroscopic data (e.g., NMR vs. IR) be resolved?
- Multi-technique validation : Cross-reference <sup>13</sup>C NMR carbonyl peaks (δ 165–175 ppm) with IR stretches (1680–1700 cm<sup>−1</sup> for C=O) .
- Isotopic labeling : Use <sup>15</sup>N-labeled precursors to clarify nitrogen environments in complex spectra .
Q. What structure-activity relationships (SARs) govern its biological activity?
- Thiazolidinone modifications : Allyl substitution enhances antimicrobial activity (MIC: 2–8 μg/mL) compared to methyl derivatives .
- Piperazinyl group role : The 4-ethyl substituent improves solubility and bioavailability (logP: 2.1 vs. 3.5 for unsubstituted analogs) .
Q. How can solubility limitations in bioassays be addressed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
